2-(4-Benzoylpiperidin-1-yl)acetamide
Description
2-(4-Benzoylpiperidin-1-yl)acetamide is a piperidine-derived compound characterized by a benzoyl substituent at the 4-position of the piperidine ring and an acetamide group at the 1-position. Its molecular formula is C₁₄H₁₇N₂O₂, with a molar mass of approximately 245.30 g/mol.
Properties
IUPAC Name |
2-(4-benzoylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-13(17)10-16-8-6-12(7-9-16)14(18)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXVXCYXLZEGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of 4-Benzoylpiperidine: This can be achieved by reacting piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Acetylation: The resulting 4-Benzoylpiperidine is then reacted with acetic anhydride to introduce the acetamide group. This reaction is typically performed under reflux conditions in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamide moiety.
Scientific Research Applications
2-(4-Benzoylpiperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The acetamide moiety may also contribute to the compound’s overall pharmacological profile by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
Solubility: The amino group in 2-amino-N-(1-benzylpiperidin-4-yl)acetamide improves aqueous solubility, whereas the benzoyl group in the target compound may reduce it due to aromatic stacking .
Metabolic Stability : The benzoyl group is less prone to oxidative metabolism than the benzyl group, which may improve the target compound’s pharmacokinetic profile .
Functional Group Impact on Bioactivity
Piperidine vs. Piperazine Derivatives
Compounds like 2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide () replace piperidine with piperazine, introducing an additional nitrogen atom.
Benzoyl vs. Trifluoromethylphenyl Groups
The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich targets (e.g., kinases) compared to the benzoyl group’s moderate electron-withdrawing properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
